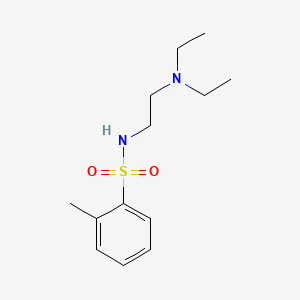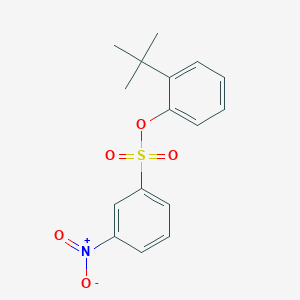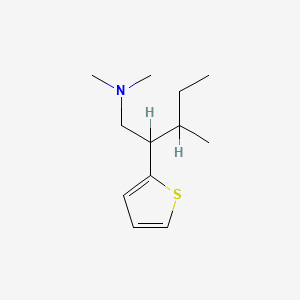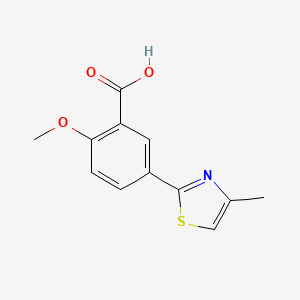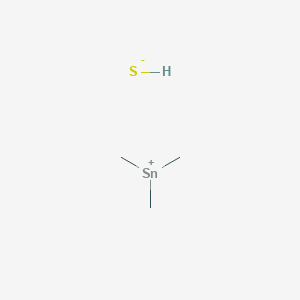![molecular formula C8H7ClN2O2 B14693980 N-[(4-chlorophenyl)carbamoyl]formamide CAS No. 34114-06-2](/img/structure/B14693980.png)
N-[(4-chlorophenyl)carbamoyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-chlorophenyl)carbamoyl]formamide is an organic compound with the molecular formula C7H6ClNO. It is also known by other names such as N-formyl-4-chloroaniline and 4-chloro-1-formanilide . This compound is characterized by the presence of a formamide group attached to a 4-chlorophenyl ring, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-[(4-chlorophenyl)carbamoyl]formamide can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloroaniline with formic acid or formic acid derivatives under controlled conditions. The reaction typically proceeds as follows:
Reaction with Formic Acid: 4-chloroaniline is reacted with formic acid in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated to a specific temperature to facilitate the formation of this compound.
Reaction with Formic Acid Derivatives: Alternatively, 4-chloroaniline can be reacted with formic acid derivatives like formic acid esters or formamides under similar conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalysts and reaction monitoring techniques helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-chlorophenyl)carbamoyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidation products, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert this compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N-[(4-chlorophenyl)carbamoyl]formamide has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: This compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[(4-chlorophenyl)carbamoyl]formamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-formyl-4-chloroaniline
- 4-chloro-1-formanilide
- N-(4-chlorophenyl)carbamoyl]glycine
Uniqueness
N-[(4-chlorophenyl)carbamoyl]formamide is unique due to its specific structural features, which confer distinct reactivity and applications. Its formamide group and 4-chlorophenyl ring make it a versatile intermediate in various chemical reactions, distinguishing it from other similar compounds .
Propiedades
Número CAS |
34114-06-2 |
|---|---|
Fórmula molecular |
C8H7ClN2O2 |
Peso molecular |
198.60 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)carbamoyl]formamide |
InChI |
InChI=1S/C8H7ClN2O2/c9-6-1-3-7(4-2-6)11-8(13)10-5-12/h1-5H,(H2,10,11,12,13) |
Clave InChI |
SMKHKKHWVZVVBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)NC=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


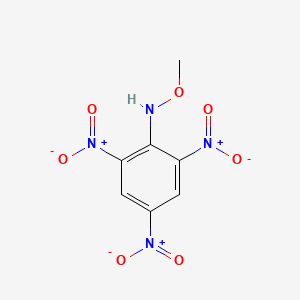

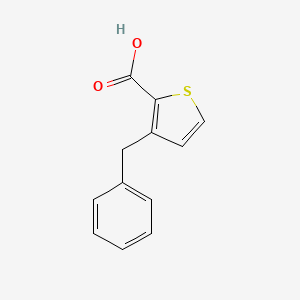
![2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol](/img/structure/B14693921.png)

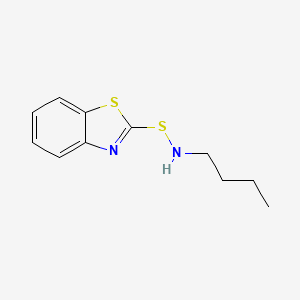
![2-chloro-5-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14693937.png)
